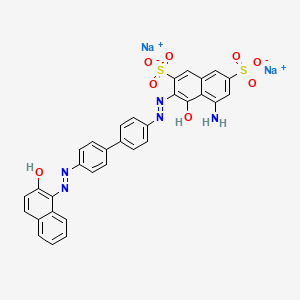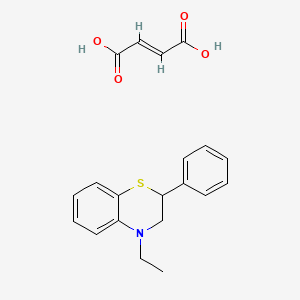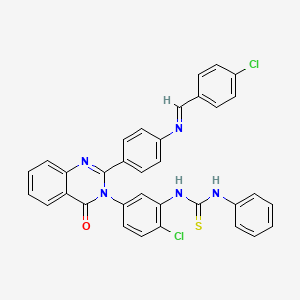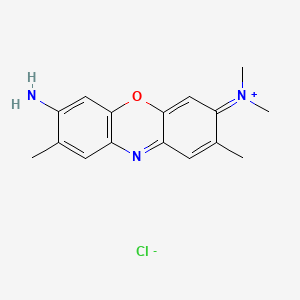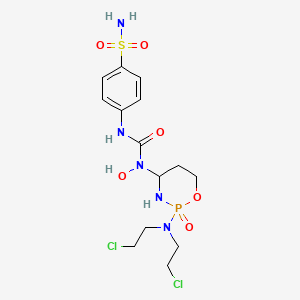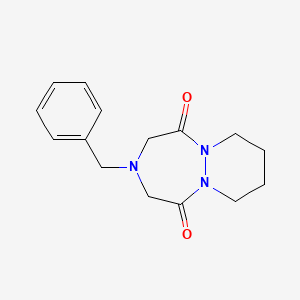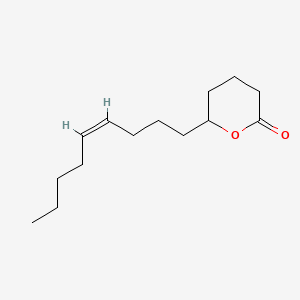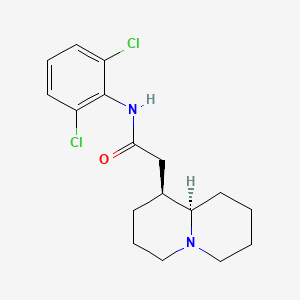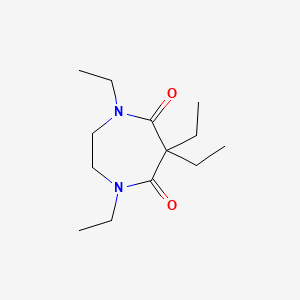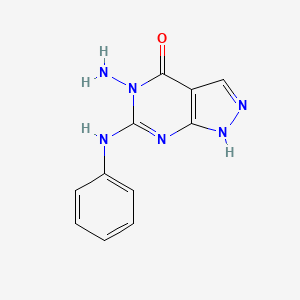
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is similar to purines found in nature. Pyrazolopyrimidines have gained significant attention due to their diverse biological and pharmacological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- can be achieved through various methods. One common approach involves a three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. The reaction is performed in a one-pot manner, offering advantages such as short reaction time and convenient product isolation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyrimidines .
Scientific Research Applications
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various bioactive molecules.
Biology: Investigated for its potential as an anticancer agent, showing activity against leukemia cell lines.
Medicine: Explored for its antiviral and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting DNA synthesis and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one: Known for its use as an anti-gout drug (allopurinol) and its diverse pharmacological profile.
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-one: A purine nucleoside analog with broad antitumor activity.
1H-Pyrazolo(3,4-d)pyrimidin-4-amine: Another pyrazolopyrimidine derivative with potential therapeutic applications.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit specific kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and drug development .
Properties
CAS No. |
141300-17-6 |
|---|---|
Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
5-amino-6-anilino-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N6O/c12-17-10(18)8-6-13-16-9(8)15-11(17)14-7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14,15,16) |
InChI Key |
HHOUQNWNZAJPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


